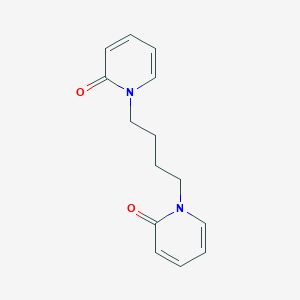
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of two pyridinone rings connected by a butyl chain. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one typically involves multicomponent reactions, which are efficient and reduce waste. One common method is the Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the type of reaction but often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Aplicaciones Científicas De Investigación
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyridinone structure and exhibit diverse biological activities.
Indole Derivatives: These compounds also have a heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
1,1'-(butane-1,4-diyl)dipyridin-2(1H)-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29g/mol |
Nombre IUPAC |
1-[4-(2-oxopyridin-1-yl)butyl]pyridin-2-one |
InChI |
InChI=1S/C14H16N2O2/c17-13-7-1-3-9-15(13)11-5-6-12-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 |
Clave InChI |
NLBZLRVVXCYZOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C=C1)CCCCN2C=CC=CC2=O |
SMILES canónico |
C1=CC(=O)N(C=C1)CCCCN2C=CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















